molecular formula C20H29N3O B11991079 1-(4-Diethylamino-1-methyl-butyl)-3-naphthalen-1-YL-urea

1-(4-Diethylamino-1-methyl-butyl)-3-naphthalen-1-YL-urea

Cat. No.: B11991079
M. Wt: 327.5 g/mol
InChI Key: RIYZFSVCQTXEPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Diethylamino-1-methyl-butyl)-3-naphthalen-1-YL-urea is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring and a diethylamino group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Diethylamino-1-methyl-butyl)-3-naphthalen-1-YL-urea typically involves multiple steps, starting with the preparation of the naphthalene derivative. The key steps include:

    Naphthalene Derivative Preparation: The naphthalene ring is functionalized to introduce the desired substituents.

    Amine Introduction: The diethylamino group is introduced through a nucleophilic substitution reaction.

    Urea Formation: The final step involves the reaction of the amine with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Diethylamino-1-methyl-butyl)-3-naphthalen-1-YL-urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the existing functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1-(4-Diethylamino-1-methyl-butyl)-3-naphthalen-1-YL-urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Diethylamino-1-methyl-butyl)-3-naphthalen-1-YL-urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Diethylamino-1-methyl-butyl)-3-naphthalen-1-YL-urea is unique due to its specific combination of a naphthalene ring and a diethylamino group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H29N3O

Molecular Weight

327.5 g/mol

IUPAC Name

1-[5-(diethylamino)pentan-2-yl]-3-naphthalen-1-ylurea

InChI

InChI=1S/C20H29N3O/c1-4-23(5-2)15-9-10-16(3)21-20(24)22-19-14-8-12-17-11-6-7-13-18(17)19/h6-8,11-14,16H,4-5,9-10,15H2,1-3H3,(H2,21,22,24)

InChI Key

RIYZFSVCQTXEPM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)NC(=O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.